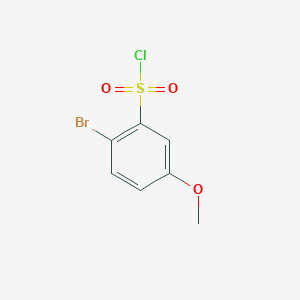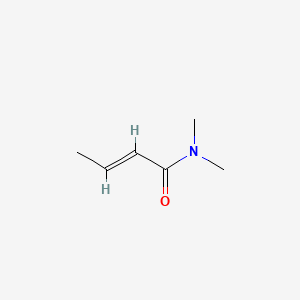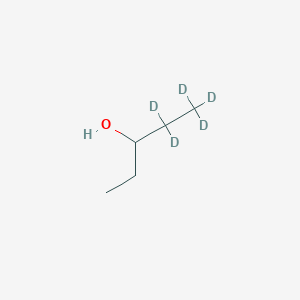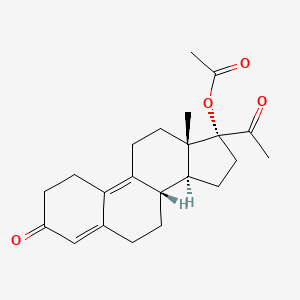
2-Bromo-5-methoxybenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxybenzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrClO3S and its molecular weight is 285.54274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
One significant application of derivatives similar to 2-Bromo-5-methoxybenzene-1-sulfonyl chloride is in the synthesis of novel compounds. For instance, the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates the compound's role in enriching the sulfur(vi) fluoride exchange (SuFEx) toolkit. This reagent facilitates the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, offering a general route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Sensor Development
Another application is in the development of sensors for detecting heavy metal ions. Compounds synthesized using derivatives of this compound have been employed to fabricate glassy carbon electrodes for Co2+ ion sensors. These sensors demonstrated high sensitivity and stability, indicating the compound's utility in environmental monitoring and health-care fields (Sheikh et al., 2016).
Structural and Spectroscopic Studies
The compound also finds use in structural and spectroscopic studies, contributing to the understanding of molecular geometry and electronic properties. For instance, research on 4-Cyano-2-methoxybenzenesulfonyl Chloride explored its vibrational spectroscopic properties, providing insights into the molecular structure, HOMO-LUMO gap, and potential energy distributions. Such studies are crucial for designing molecules with desired electronic and optical properties (Nagarajan & Krishnakumar, 2018).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are integral to synthesizing pharmacologically active fragments. These fragments are essential components of VEGFR2 inhibitors and other therapeutic agents targeting cancer and various diseases. The synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline, a pharmacological fragment of VEGFR2 inhibitors, exemplifies the compound's role in drug discovery and development (Murár et al., 2013).
Chemiluminescence and Photodynamic Therapy
The compound's derivatives also contribute to advancing chemiluminescence studies and photodynamic therapy. Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from similar structural motifs, has shown potential in base-induced chemiluminescence, offering insights into light-emitting reactions and their applications in bioanalytical methods and materials science (Watanabe et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Mode of Action
2-Bromo-5-methoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It may be used in the preparation of various heteroarylbenzene derivatives , suggesting its potential role in synthetic chemistry.
Result of Action
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and moisture. The compound is sensitive to moisture and should be stored at a temperature between 2-8°C .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-methoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with nucleophiles. It is commonly used in the synthesis of sulfonamides, which are known to interact with enzymes such as carbonic anhydrase. The interaction between this compound and these enzymes typically involves the formation of a covalent bond with the enzyme’s active site, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can cause significant adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfonamide metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-bromo-5-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMSNAGJFGCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939197 |
Source


|
| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-57-1 |
Source


|
| Record name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[(4-aMinophenyl)Methyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/no-structure.png)

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)



